molecular formula C20H28N8S B2379042 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,6-dimethylphenyl)thiourea CAS No. 898623-38-6

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,6-dimethylphenyl)thiourea

Cat. No.: B2379042
CAS No.: 898623-38-6
M. Wt: 412.56
InChI Key: GRECJMHEMWXNAG-UHFFFAOYSA-N
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Description

3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,6-dimethylphenyl)thiourea is a complex organic compound that features a triazine ring substituted with pyrrolidine groups and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,6-dimethylphenyl)thiourea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazine Core: Starting with cyanuric chloride, the triazine core can be formed through nucleophilic substitution reactions with pyrrolidine.

    Introduction of the Hydrazinecarbothioamide Group: This step may involve the reaction of the intermediate triazine compound with a hydrazine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or hydrazinecarbothioamide moieties.

    Reduction: Reduction reactions could target the triazine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic systems.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.

    Biological Probes: Used in research to study biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance properties like thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring and hydrazinecarbothioamide groups could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-tris(pyrrolidin-1-yl)-1,3,5-triazine: Similar triazine core but lacks the hydrazinecarbothioamide group.

    N-(2,6-dimethylphenyl)hydrazinecarbothioamide: Similar hydrazinecarbothioamide group but lacks the triazine core.

Uniqueness

The unique combination of the triazine ring with pyrrolidine groups and the hydrazinecarbothioamide moiety distinguishes this compound from others. This unique structure could confer specific properties and reactivity, making it valuable for certain applications.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8S/c1-14-8-7-9-15(2)16(14)21-20(29)26-25-17-22-18(27-10-3-4-11-27)24-19(23-17)28-12-5-6-13-28/h7-9H,3-6,10-13H2,1-2H3,(H2,21,26,29)(H,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRECJMHEMWXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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